4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Catalog No.
S3031142
CAS No.
1226453-05-9
M.F
C17H14FN3O2S
M. Wt
343.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-...

CAS Number

1226453-05-9

Product Name

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

IUPAC Name

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.38

InChI

InChI=1S/C17H14FN3O2S/c1-20(2)12-6-8-13(9-7-12)21-11-14(10-19)24(22,23)17-15(18)4-3-5-16(17)21/h3-9,11H,1-2H3

InChI Key

NJEXZMDSUCMFQL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N

solubility

not available

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a synthetic organic compound that belongs to the benzothiazine class of compounds. Its structure features a benzothiazine ring fused with a carbonitrile group and a dimethylamino substituent, along with a fluorine atom. The compound's molecular formula is C17H14FN3O2SC_{17}H_{14}FN_3O_2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The compound is recognized for its potential applications in medicinal chemistry and drug discovery, particularly due to its unique structural features that may influence its biological activity.

The chemical reactivity of 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be attributed to several functional groups present in its structure:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for modifications that could enhance biological activity or alter pharmacokinetic properties.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, which may be exploited to introduce additional substituents that could improve efficacy or selectivity.
  • Reduction Reactions: The dioxo group may be susceptible to reduction under certain conditions, potentially leading to derivatives with altered biological profiles.

The synthesis of 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be approached through several synthetic pathways:

  • Condensation Reactions: The initial step may involve the condensation of appropriate benzothiazine precursors with dimethylamine derivatives.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Cyanation: The carbonitrile group can be introduced via cyanation reactions using potassium cyanide or other cyanating agents.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile are primarily focused on medicinal chemistry and drug development:

  • Drug Development: Its unique structure makes it a candidate for further exploration as a potential therapeutic agent in treating various diseases.
  • Biological Assays: This compound may be included in screening libraries for biological assays targeting specific enzymes or receptors.

Interaction studies are crucial for understanding how 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile interacts with biological systems:

  • Binding Affinity: Investigating the binding affinity to specific targets (e.g., proteins or enzymes) can provide insights into its mechanism of action.
  • Pharmacokinetics: Studies assessing absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-(pyridin-3-yl)-benzothiazoleBenzothiazole coreLacks fluorination but retains amino functionality
5-Fluoro-N,N-dimethylbenzamideFluorinated aromatic ringSimple amide structure; less complex than benzothiazines
3-(Dimethylamino)-5-fluorobenzonitrileFluorinated nitrileDirectly related to nitriles; simpler structure

These compounds highlight the uniqueness of 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile due to its combination of functional groups and structural complexity.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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